2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
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Description
2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one, also known as CMF, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields. CMF is a member of the benzofuran family and is widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds related to 2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one has led to notable advancements. For example, Alves et al. (2001) described Diels–Alder reactions involving alkyl 2H-azirine-3-carboxylates with furans, leading to the formation of various compounds through cycloaddition reactions, demonstrating the utility of these reactions in synthesizing complex molecular structures (Alves et al., 2001). Choi et al. (2008) prepared 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan through oxidation, providing insights into the structural characteristics of chlorinated furans and highlighting π–π interactions within crystal structures (Choi et al., 2008).
Biological Activity
The exploration of biological activities associated with furan derivatives includes the work of Sakata et al. (2007), who synthesized a series of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives and evaluated their leukotriene B(4) inhibitory activity. This study found that certain compounds exhibited strong inhibition of calcium mobilization, indicating potential therapeutic applications (Sakata et al., 2007).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, Ryan et al. (1984) investigated chlorinated diphenyl ethers and chlorinated 2-phenoxyphenols as interferences in the determination of chlorinated dibenzo-p-dioxins and furans in biological samples. This study emphasized the challenges and strategies in accurately detecting and quantifying these compounds in environmental matrices (Ryan et al., 1984).
properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-5-12(18)8-13-15(9)16(19)14(20-13)7-10-3-2-4-11(17)6-10/h2-8,18H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPQQWPXDJLEMY-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)Cl)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one |
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